

Application Note: Targeted Metabolomics Profiling of Histidine Derivatives

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Compound of Interest

Compound Name: *1-Imidazolelactic acid*

CAS No.: 876-19-7

Cat. No.: B1219203

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Introduction & Biological Significance[1]

Histidine metabolism is a central hub in mammalian physiology, linking amino acid turnover to inflammation, neurotransmission, and muscle homeostasis. Beyond its role as a proteogenic amino acid, histidine serves as the precursor for bioactive amines and dipeptides that function as critical biomarkers.

- Histamine: A potent mediator of immune response, gastric acid secretion, and neurotransmission.[1]
- 3-Methylhistidine (3-MH): A specific biomarker for myofibrillar protein breakdown (sarcopenia, cachexia).
- 1-Methylhistidine (1-MH): Associated with dietary meat intake and anserine metabolism.
- Carnosine & Anserine: Dipeptides with potent antioxidant and pH-buffering capacities in skeletal muscle and brain tissue.[2]

- Urocanic Acid: A key intermediate in the catabolism of histidine to glutamate, involved in skin UV protection and immune regulation.

Profiling these derivatives requires high specificity due to the presence of structural isomers (e.g., 1-MH vs. 3-MH) and the high polarity of the analytes, which challenges traditional Reversed-Phase Liquid Chromatography (RPLC). This guide details a robust HILIC-MS/MS protocol designed for the simultaneous quantification of these metabolites in plasma, urine, and tissue.

Analytical Challenges & Strategy

The Polarity Problem

Histidine derivatives are highly polar and basic. They retain poorly on C18 columns, often eluting in the void volume where ion suppression is highest.

- Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. It uses a polar stationary phase (e.g., Amide or Zwitterionic) to retain polar analytes, allowing them to elute in a high-organic mobile phase, which enhances desolvation and MS sensitivity.

Isomeric Separation (1-MH vs. 3-MH)

1-Methylhistidine (N

-methylhistidine) and 3-Methylhistidine (N

-methylhistidine) are isobaric (m/z 170.1). While they share fragment ions, their ratios differ. However, reliance on MS fragmentation alone is risky.

- Solution: Chromatographic resolution is mandatory. On high-quality HILIC columns, 3-MH typically elutes before 1-MH (or vice versa depending on the specific phase chemistry), allowing baseline separation.

Experimental Protocol

Chemicals & Reagents[4][5]

- Standards: L-Histidine, Histamine, 1-Methylhistidine, 3-Methylhistidine, Carnosine, Anserine, Urocanic Acid.
- Internal Standards (IS): Histidine-
, Histamine-d4. (Use isotopically labeled analogs for as many analytes as possible).
- Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Sample Preparation (Protein Precipitation)

This "Dilute-and-Shoot" approach minimizes analyte loss associated with SPE or LLE for polar compounds.

Workflow for Plasma/Serum:

- Thaw samples on ice.
- Aliquot 50
L of plasma into a 1.5 mL centrifuge tube.
- Add IS: Add 10
L of Internal Standard Mix (e.g., 10
M in water).
- Precipitate: Add 350
L of cold Acetonitrile:Methanol (3:1 v/v) containing 0.1% Formic Acid.
 - Rationale: The high organic content precipitates proteins while the methanol helps solubilize the polar histidine derivatives.
- Vortex vigorously for 30 seconds.
- Incubate at -20°C for 20 minutes to complete precipitation.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Transfer 100

L of the supernatant to an LC vial containing a glass insert.

- Inject 2-5

L into the LC-MS/MS.

Workflow for Urine:

- Dilute urine 1:20 or 1:50 with Mobile Phase B (see below) containing Internal Standards. Filter through a 0.2 μ m PTFE filter if necessary.

LC-MS/MS Conditions

Liquid Chromatography:

- System: UHPLC (e.g., Agilent 1290, Waters Acquity, Thermo Vanquish).
- Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 μ m) or Agilent Poroshell 120 HILIC-Z.
 - Note: The Amide column provides superior retention and peak shape for basic amines compared to bare silica.
- Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Buffer Rationale: Ammonium formate buffers the pH (~3.0) to ensure consistent ionization and peak shape.

Gradient Elution Table:

Time (min)	Flow Rate (mL/min)	% B (Organic)	Phase
0.00	0.4	90	Initial Hold
1.00	0.4	90	Isocratic
8.00	0.4	50	Gradient
8.10	0.4	40	Column Wash
10.00	0.4	40	Wash Hold
10.10	0.4	90	Re-equilibration
13.00	0.4	90	End

Mass Spectrometry:

- Ionization: ESI Positive Mode (+).
- Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Gas Temp: 300°C
 - Gas Flow: 10 L/min
 - Nebulizer: 45 psi

MRM Transitions Table:

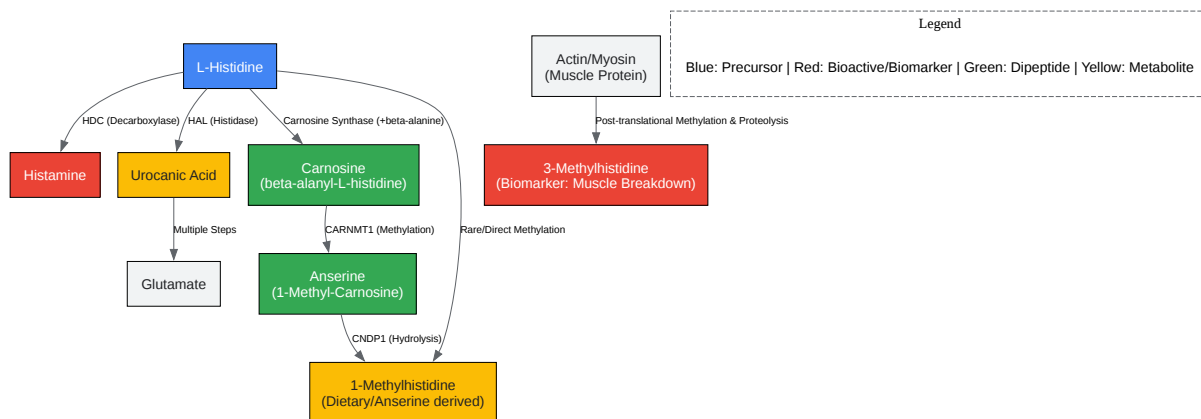
Analyte	Precursor (m/z)	Product (Quant)	Product (Qual)	Retention Time (Approx)*
Histidine	156.1	110.1	82.1	6.5 min
Histamine	112.1	95.1	83.1	7.2 min
1-Methylhistidine	170.1	126.1	124.1	5.8 min
3-Methylhistidine	170.1	124.1	109.1	5.2 min
Carnosine	227.1	110.1	156.1	6.8 min
Anserine	241.1	109.1	170.1	6.2 min
Urocanic Acid	139.0	93.0	121.0	2.5 min
Ergothioneine	230.1	127.1	186.1	4.5 min

*Retention times vary by column length and gradient. 3-MH typically elutes before 1-MH on Amide columns.

Pathway & Workflow Visualization

Histidine Metabolic Pathway

This diagram illustrates the metabolic relationships between the targeted analytes.

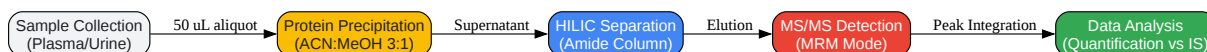


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Caption: Figure 1. Metabolic map of Histidine derivatives showing divergence into inflammatory (Histamine), catabolic (Urocanic), and muscular (Carnosine/Methylhistidines) pathways.

Analytical Workflow

From sample collection to data output.



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Caption: Figure 2. Streamlined "Dilute-and-Shoot" workflow for high-throughput profiling of polar histidine metabolites.

Data Analysis & Validation Criteria

Identification

- Retention Time: Analyte peak must be within ± 0.1 min of the authentic standard.
- Ion Ratio: The ratio of Quantifier/Qualifier ions must be within $\pm 20\%$ of the standard. This is critical for distinguishing 1-MH and 3-MH if chromatographic separation degrades.

Quantification

- Calibration: Linear regression (weighting) using the ratio of Analyte Area / Internal Standard Area.
- Linearity: Typical range 10 nM – 10 M (plasma), extended range for urine.
- QC Samples: Run pooled QC samples every 10 injections to monitor retention time drift and sensitivity loss.

Normalization

- Plasma: Report as M (concentration).
- Urine: Normalize to Creatinine concentration (report as mol/mmol Creatinine) to account for hydration status.

References

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